Picroside III

Descripción general

Descripción

Picroside III is a naturally occurring iridoid glycoside found in the plant Picrorhiza scrophulariiflora. This compound is known for its various pharmacological properties, including anti-inflammatory, hepatoprotective, and antioxidant effects. It has been extensively studied for its potential therapeutic applications in treating liver disorders, inflammatory diseases, and other health conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Picroside III involves several steps, starting from the extraction of the plant material. The dried rhizomes of Picrorhiza scrophulariiflora are typically used for extraction. The process involves:

Extraction: The plant material is extracted using solvents such as methanol or ethanol.

Isolation: The crude extract is then subjected to chromatographic techniques, such as column chromatography, to isolate this compound.

Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and optimized extraction methods ensures high yield and purity of the compound.

Análisis De Reacciones Químicas

Extraction and Isolation

-

Extraction: Picroside III is typically extracted from the dried rhizomes of Picrorhiza scrophulariiflora using solvents like methanol or ethanol.

-

Isolation: The crude extract undergoes chromatographic techniques such as column chromatography to isolate this compound.

-

Purification: High-performance liquid chromatography (HPLC) is employed for further purification to obtain pure this compound.

Chemical Reactions

This compound can undergo several types of chemical reactions:

-

Oxidation: this compound can be oxidized to form different oxidation products using oxidizing agents like potassium permanganate and hydrogen peroxide.

-

Reduction: Reduction reactions can modify the functional groups present in this compound, using reducing agents such as sodium borohydride and lithium aluminum hydride.

-

Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of derivatives, employing various nucleophiles and electrophiles under appropriate conditions.

UHPLC-ESI-MS/MS Method

An ultra-performance liquid chromatography-electrospray tandem quadrupole mass spectrometry (UHPLC-ESI-MS/MS) method can simultaneously determine Picroside-I, Picroside-II, and Picroside-III .

-

The mobile phase was 0.1% formic acid aqueous solution–0.1% formic acid acetonitrile solution .

-

Multiple reaction monitoring (MRM) and negative ion modes were adopted .

Stability

Picroside-I, -II, and -III were stable (with ±15% for R.E., RSD < 15%) at the anticipated conditions, including three freeze/thaw cycles at room temperature for 4 h and in a freezer set to −20 °C for 14 days .

Pharmacokinetics

This compound is one of the three main active ingredients in Picrorhiza scrophulariiflora that have shown significant effects on the liver and gallbladder in previous pharmacological studies . It also has various pharmacological effects such as antibacterial, anti-inflammatory, antioxidant, anti-asthma, anti-myocardial ischemia, anti-hepatitis-B virus, and tumor inhibition .

Activity

This compound promotes AMPK phosphorylation and affects several biochemical pathways, promoting colonic mucosal wound healing and epithelial barrier function recovery. It significantly alleviated clinical signs of colitis, including body weight loss, disease activity index increase, colon shortening, and colon tissue damage. In U937 cells, this compound induces differentiation and demonstrates antileukemic activity .

Data Tables

Table 1: UHPLC-ESI-MS/MS Method Validation

| ID | Regression Equation | Linear Range (ng/mL) | r | LLOQ (ng/mL) |

|---|---|---|---|---|

| Picroside-I | Y = 1.32 × 10−3 X + 2.7 × 10−3 | 6.876–764.0 | 0.9973 | 6.876 |

| Picroside-II | Y = 8.51 × 10−3 X + 6.2 × 10−2 | 5.193–577.0 | 0.9983 | 5.193 |

| Picroside-III | Y = 0.82 × 10−3 X + 0.6 × 10−3 | 5.040–560.0 | 0.9954 | 5.040 |

Table 2: Extraction Recovery and Matrix Effect

| Compound | QC (ng/mL) | Recovery | Matrix Effect |

|---|---|---|---|

| Mean ± SD (%) | Mean ± SD (%) | ||

| Picroside-I | 13.75 | 86.51 ± 4.2 | 96.17 ± 2.6 |

| 382.0 | 85.12 ± 3.6 | 101.9 ± 5.4 | |

| 573.0 | 91.34 ± 2.3 | 98.93 ± 6.4 | |

| Picroside-II | 10.39 | 71.02 ± 8.2 | 101.7 ± 7.6 |

| 288.5 | 67.11 ± 4.0 | 99.71 ± 7.2 | |

| 432.8 | 72.53 ± 4.6 | 97.26 ± 5.1 | |

| Picroside-III | 10.08 | 76.43 ± 6.1 | 95.77 ± 3.7 |

| 280.0 | 80.47 ± 3.3 | 99.32 ± 2.9 | |

| 420.0 | 83.84 ± 2.5 | 101.8 ± 4.8 |

Aplicaciones Científicas De Investigación

Pharmacological Effects

1. Anti-Inflammatory Properties

Recent studies have demonstrated that Picroside III exhibits potent anti-inflammatory effects, particularly in the context of inflammatory bowel disease (IBD). In a study involving mice with dextran sulfate sodium (DSS)-induced colitis, this compound significantly reduced disease activity index scores and alleviated intestinal damage. The compound was found to inhibit the phosphorylation of Akt in colon tissues, thereby modulating inflammatory responses and promoting intestinal mucosal healing .

2. Wound Healing

In vitro studies indicate that this compound enhances wound healing by promoting the integrity of the intestinal epithelial barrier. It has been shown to upregulate the expressions of tight junction proteins such as claudin-3 and occludin while downregulating claudin-2 in Caco-2 cells treated with tumor necrosis factor-alpha (TNF-α). This mechanism is linked to the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and inflammation regulation .

3. Antioxidant Activity

this compound exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage. The compound has been implicated in reducing levels of malondialdehyde (MDA) while enhancing superoxide dismutase (SOD) activity in various models of oxidative injury, suggesting its potential utility in liver protection and other oxidative stress-related conditions .

Case Studies

Case Study 1: Inflammatory Bowel Disease

A study published in December 2023 investigated the effects of this compound on mice with DSS-induced colitis. The findings revealed that pretreatment with this compound significantly improved clinical symptoms and reduced histological damage. RNA sequencing analysis showed alterations in gut microbiota composition, with increased populations of beneficial bacteria such as Lactobacillus murinus and Lactobacillus gasseri, indicating a potential role for this compound in managing IBD through microbiota modulation .

Case Study 2: Hepatoprotective Effects

Another study highlighted the hepatoprotective effects of this compound against oxidative stress-induced liver injury. The compound was shown to lower serum levels of liver enzymes (ALT and AST) and enhance SOD activity in models of acute liver injury. These results suggest that this compound may serve as a therapeutic agent for liver diseases characterized by oxidative stress .

Data Tables

Mecanismo De Acción

Picroside III exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antioxidant Action: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Hepatoprotective Action: It promotes liver cell regeneration and protects against liver damage by modulating various signaling pathways.

Comparación Con Compuestos Similares

Picroside III is compared with other iridoid glycosides such as Picroside I, Picroside II, and Picroside IV. While all these compounds share similar structural features, this compound is unique in its specific pharmacological properties and therapeutic potential. The presence of different functional groups and stereochemistry contributes to its distinct biological activities.

List of Similar Compounds

- Picroside I

- Picroside II

- Picroside IV

- Minecoside

- Sweroside

This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and hepatoprotective effects, making it a valuable compound for further research and development.

Actividad Biológica

Picroside III is a bioactive compound primarily derived from Picrorhiza kurroa and Picrorhiza scrophulariiflora, two species known for their medicinal properties. This compound has garnered attention due to its diverse biological activities, including antimicrobial, hepatoprotective, antioxidant, and anticancer effects. The following sections will explore the biological activity of this compound in detail, supported by data tables and research findings.

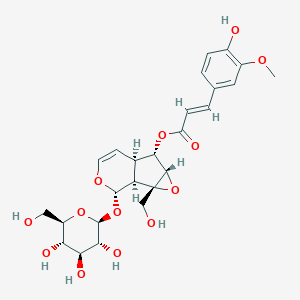

This compound is classified as an iridoid glycoside, which contributes to its pharmacological effects. Its chemical structure is similar to that of other picrosides, particularly Picroside I. The molecular formula for this compound is with a molecular weight of approximately 492.47 g/mol.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, an ethanolic extract of P. kurroa containing this compound showed significant inhibitory effects on Yersinia enterocolitica, a bacterium associated with zoonotic diseases. The Minimum Inhibitory Concentration (MIC) was reported at 2.45 mg/mL, with a Minimum Bactericidal Concentration (MBC) of 2.4 mg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Yersinia enterocolitica | 29.8 | 2.45 | 2.4 |

Hepatoprotective Activity

Antioxidant Activity

Antioxidant properties have also been attributed to this compound, which plays a crucial role in neutralizing free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of antioxidant enzymes, thereby protecting cellular components from oxidative damage .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . The specific pathways influenced by this compound include the PI3K/Akt and MAPK/ERK pathways.

Study on Hepatoprotective Effects

Antimicrobial Efficacy against Resistant Strains

A recent investigation focused on the efficacy of this compound against antibiotic-resistant strains of bacteria. The results showed that not only did it inhibit growth effectively, but it also reduced toxin production by the pathogens when treated with extracts containing this compound . This underscores its potential as an alternative treatment strategy in the face of rising antibiotic resistance.

Propiedades

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSKZOXJAHOIER-GGKKSNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346770 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770721-33-0 | |

| Record name | 6-O-trans-Feruloylcatalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Picroside III exert its therapeutic effect on colitis?

A1: this compound demonstrates a multi-pronged approach to ameliorating colitis. Firstly, it promotes the healing of wounds in the colonic mucosa [, ]. Secondly, it strengthens the epithelial barrier function in the colon, effectively reducing permeability and fortifying the gut lining [, ]. This barrier enhancement is linked to this compound's ability to upregulate the expression of crucial tight junction proteins like claudin-3, ZO-1, and occludin, while simultaneously downregulating claudin-2 [, ].

Q2: What is the role of AMPK in this compound's mechanism of action?

A2: Research suggests that this compound activates the AMPK pathway, both in vitro and in vivo []. Inhibiting AMPK significantly diminishes the positive effects of this compound on tight junction protein expression in TNF-α treated Caco-2 cells []. This suggests that AMPK activation plays a critical role in mediating the beneficial effects of this compound on intestinal barrier integrity.

Q3: Beyond its impact on the intestinal barrier, how else does this compound influence colitis?

A3: this compound demonstrates a modulatory effect on the gut microbiota, a key player in colitis development []. Studies indicate that pretreatment with this compound can effectively counteract the microbial dysbiosis commonly observed in colitis []. It achieves this by promoting the growth of beneficial bacteria like Lactobacillus murinus and Lactobacillus gasseri [], contributing to a healthier gut microbiome composition.

Q4: Does this compound affect any specific signaling pathways in colitis?

A4: Evidence suggests that this compound inhibits the PI3K-Akt signaling pathway, which plays a significant role in intestinal inflammation []. This inhibition was confirmed through RNA-seq analysis and experimental validation, revealing this compound's ability to significantly reduce Akt phosphorylation in the colon tissues of mice with colitis [].

Q5: What analytical techniques are used to study this compound and its effects?

A5: A variety of techniques are employed to study this compound. These include:

- UHPLC-ESI-MS/MS: This highly sensitive and selective method is used for the simultaneous quantitative determination of Picroside I, II, III, and IV in rat plasma, aiding in pharmacokinetic studies [, ].

- RNA-seq analysis: This technique helps to understand the gene expression changes induced by this compound in the colon, providing insights into its mechanism of action [].

- 16S rRNA sequencing: This method is used to analyze the composition and diversity of the gut microbiota, revealing the impact of this compound on microbial communities [].

Q6: Are there any known structural analogs of this compound and their potential relevance?

A6: Yes, Picroside I, II, and IV are structurally related iridoid glycosides found alongside this compound in Picrorhiza scrophulariiflora [, ]. Research into their individual properties and potential synergistic effects with this compound could be valuable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.